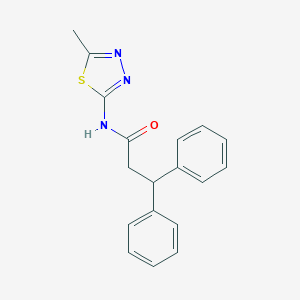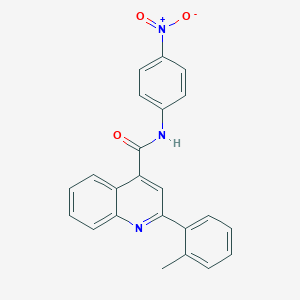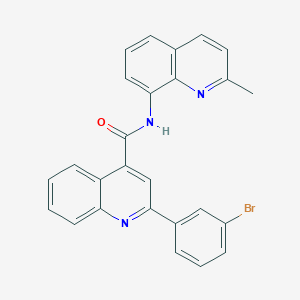![molecular formula C23H24ClN3O3 B329582 [3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B329582.png)
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of isoxazole and piperazine rings, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the piperazine moiety. Common reagents used in these reactions include chlorinating agents, methylating agents, and ethoxyphenyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored to maintain consistency and quality. The use of automated systems for reagent addition and temperature control is common to optimize the production process. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or alkylation reactions can introduce new substituents to the compound, altering its properties.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl][4-(2-methoxyphenyl)piperazino]methanone
- [3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl][4-(2-hydroxyphenyl)piperazino]methanone
Uniqueness
Compared to similar compounds, [3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone stands out due to its ethoxyphenyl group, which may confer unique chemical and biological properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C23H24ClN3O3 |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H24ClN3O3/c1-3-29-20-11-7-6-10-19(20)26-12-14-27(15-13-26)23(28)21-16(2)30-25-22(21)17-8-4-5-9-18(17)24/h4-11H,3,12-15H2,1-2H3 |
InChI Key |
IMNDTCMHZAAKAX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[(diethylamino)carbonyl]-2-({4-nitro-3-methylbenzoyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B329499.png)

![4-Benzyl-1-[3-(2,6-dichlorophenyl)acryloyl]piperidine](/img/structure/B329502.png)
![Diisopropyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B329505.png)

![4-ethoxy-N-{7-[(4-ethoxybenzoyl)amino]heptyl}benzamide](/img/structure/B329507.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B329508.png)


![Ethyl 2-[(phenylacetyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B329516.png)
![2-PHENYL-N~1~-[3-({[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]AMINO}METHYL)BENZYL]-2-(PHENYLSULFANYL)ACETAMIDE](/img/structure/B329517.png)

![3-cyclohexene-1-carboxylic acid, 6-[[4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl]carbonyl]-](/img/structure/B329521.png)
![2-(5-chlorothiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B329523.png)
